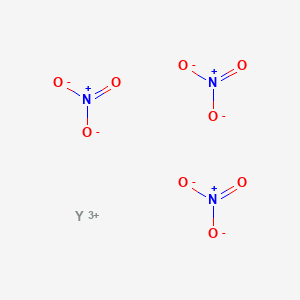

Yttrium nitrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of yttrium nitrate-based compounds involves various methods, including reactions with organic ligands and other metal nitrates. For instance, yttrium(III) nitrate reacts with 2,2′-bipyridine and 1,10-phenanthroline, leading to complexes of 1:2 yttrium:ligand stoichiometry, characterized by their crystal structures and spectroscopic properties (Boudalis et al., 2001). Another synthesis route involves yttrium tetramethylheptanedionates, obtained from yttrium nitrate through aqueous methods and characterized by crystal and molecular structures and thermal behaviors (Gleizes et al., 1993).

Aplicaciones Científicas De Investigación

Digestibility Studies in Fish Diets : A study by Reis, Valente, and Almeida (2008) developed a methodology for determining yttrium in fish diets and feces using microwave digestion and atomic absorption spectrometry. This technique is significant for digestibility studies in aquatic organisms (Reis, Valente, & Almeida, 2008).

High-Temperature Superconductors : Silverstein et al. (2004) researched the use of polymers containing metal nitrates, including yttrium nitrate, as precursors for high-temperature superconductors like yttrium-barium-copper-oxide. The study emphasized the benefits of using conventional polymer processing before pyrolysis (Silverstein et al., 2004).

Synthesis of Yttria Powders : Rulison and Flagan (1994) applied electrospray atomization of yttrium nitrate solutions to synthesize yttria powders. This method led to high-quality, dense, spheroidal, submicrometer, and nanocrystalline oxide particles, showcasing an innovative approach in material synthesis (Rulison & Flagan, 1994).

Complex Formation Studies : Boudalis et al. (2001) studied the reactions of yttrium(III) nitrate with organic compounds, leading to the formation of complexes. The research provided insights into the stereochemistry and bonding nature of yttrium in these complexes (Boudalis et al., 2001).

Dry Methane Reforming Catalysts : Świrk et al. (2018) explored yttrium-modified Ni-based double-layered hydroxides as novel catalysts in dry methane reforming. Yttrium nitrate's addition improved the catalysts' properties, such as surface area and reducibility (Świrk et al., 2018).

Powder Diffraction in the YONO3-Y2O3 System : Pelloquin, Louër, and Louër (1994) investigated the crystal structure and microstructure of yttrium oxide nitrate and its thermal decomposition products. This study has implications for materials characterization and processing (Pelloquin, Louër, & Louër, 1994).

Hydrothermal Crystallization of Yttria : Tomaszewski, Wȩglarz, and Gryse (1997) researched the hydrothermal crystallization of yttria using yttrium nitrate as a precursor. The study provided insights into the effect of crystallization conditions on yttria grain morphology (Tomaszewski, Wȩglarz, & Gryse, 1997).

Safety And Hazards

Yttrium nitrate is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, avoid dust formation, ingestion, and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Yttrium nitrate has potential applications in various fields. For instance, it has been used as a source of Y3+ cations and is a precursor of some yttrium-containing materials . It can also be used as a catalyst in organic synthesis . Recent advancements in interface engineering for efficient nitrate electrocatalysis provide new insights and guidance for future research directions .

Propiedades

IUPAC Name |

yttrium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Y/c3*2-1(3)4;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJPTTGFESFXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Y(NO3)3, N3O9Y | |

| Record name | Yttrium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890657 | |

| Record name | Yttrium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Off-white powder; [MSDSonline] | |

| Record name | Nitric acid, yttrium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Yttrium nitrate | |

CAS RN |

10361-93-0 | |

| Record name | Yttrium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, yttrium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTRIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XR81865O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)